3-Sialyl-D-galactose (α/β mixture)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Sialyl-D-galactose (α/β mixture) is a biochemical used for proteomics research . It plays an important role in cell communication and may be a common denominator of Guillain-Barre and related disorders .

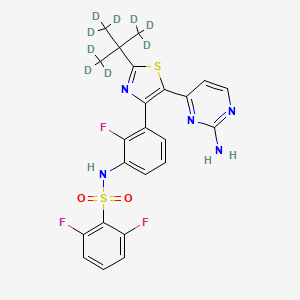

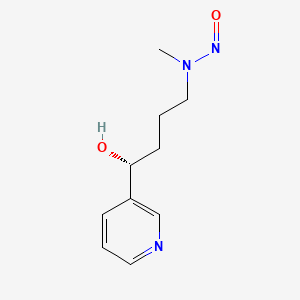

Molecular Structure Analysis

The molecular formula of 3-Sialyl-D-galactose (α/β mixture) is C17H29NO14 . The exact molecular structure is not provided in the search results.

Aplicaciones Científicas De Investigación

Enzymatic Pathways and Metabolism

3-Sialyl-D-galactose plays a significant role in various enzymatic pathways, particularly those related to galactose metabolism. It is involved in the Leloir pathway, a metabolic pathway that converts galactose into glucose 1-phosphate, which is a more metabolically useful compound. This pathway involves several enzymes, such as galactose mutarotase, galactokinase, and uridylyltransferase. The Leloir pathway is essential for normal galactose metabolism, and defects in the genes encoding its enzymes can lead to galactosemia, a rare but potentially lethal condition (Holden, Rayment, & Thoden, 2003).

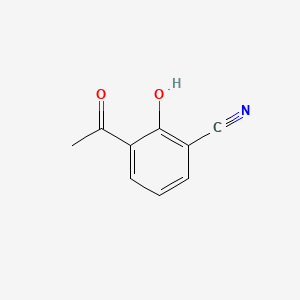

Galactose Oxidase and Redox Reactions

Galactose oxidase is a key enzyme secreted by the fungus Dactylium dendroides, and it catalyzes the oxidation of a range of primary alcohols, including those derived from galactose. This enzyme features a unique mononuclear copper site essential for catalyzing the two-electron transfer reaction during oxidation. The structure of galactose oxidase provides insights into its mechanism of mediating electron transfer in metalloenzymes (Ito et al., 1994).

Glycosylation and Biotechnological Applications

3-Sialyl-D-galactose is significant in glycosylation processes, where galactosyltransferases play a crucial role. These enzymes transfer galactose from UDP-Gal to various acceptors, forming different linkages. Understanding the sequence-function relationships of these enzymes provides valuable insights for biotechnological applications, especially in the food, sugar, and pharmaceutical industries (Breton et al., 1998).

Analytical and Diagnostic Applications

3-Sialyl-D-galactose is used in the synthesis of ganglioside GM3 and other compounds, which are crucial in analytical and diagnostic applications. Efficient synthesis methods have been developed for sialic acid and galactose derivatives, contributing to advancements in chemical analysis and medical diagnostics (Liu, Ruan, Li, & Li, 2008).

Medical Research and Disease Treatment

The study of 3-Sialyl-D-galactose is important in medical research, particularly in the context of diseases like galactosemia. Alternative metabolic pathways, like the conversion of galactose to d-Xylulose, are explored for potential therapeutic implications. Understanding these pathways can offer insights into treating metabolic disorders related to galactose metabolism (Cuatrecasas & Segal, 1966).

Propiedades

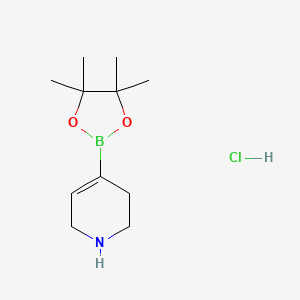

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Sialyl-D-galactose (α/β mixture) involves the protection and activation of the hydroxyl groups on D-galactose, followed by the addition of sialic acid and subsequent deprotection to yield the desired compound.", "Starting Materials": [ "D-galactose", "Sialic acid", "Protecting groups (e.g. TBDMS, TBDPS)", "Activating agents (e.g. DCC, EDC)", "Deprotecting agents (e.g. TBAF, HCl)" ], "Reaction": [ "Protect the hydroxyl groups on D-galactose using a suitable protecting group", "Activate the protected D-galactose using a suitable activating agent", "Add sialic acid to the activated D-galactose to form the desired compound", "Deprotect the compound to remove the protecting groups and yield 3-Sialyl-D-galactose (α/β mixture)" ] } | |

Número CAS |

38711-45-4 |

Fórmula molecular |

C17H29NO14 |

Peso molecular |

471.412 |

Nombre IUPAC |

5-acetamido-4-hydroxy-2-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C17H29NO14/c1-5(21)18-9-6(22)2-17(16(28)29,31-13(9)10(24)7(23)3-19)32-14-11(25)8(4-20)30-15(27)12(14)26/h6-15,19-20,22-27H,2-4H2,1H3,(H,18,21)(H,28,29)/t6?,7-,8?,9?,10-,11?,12?,13?,14?,15?,17?/m1/s1 |

Clave InChI |

GKHDMBQTTHCDCR-QBACBLDHSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)O)CO)O)O |

Sinónimos |

3-O-(N-Acetyl-α-neuraminosyl)-β-D-galactopyranose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.